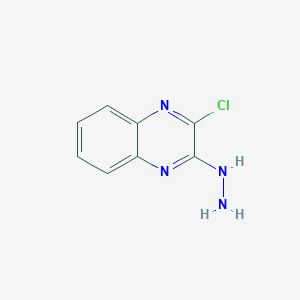

2-Chloro-3-hydrazinylquinoxaline

説明

Overview of Quinoxaline Derivatives

Quinoxaline derivatives constitute an essential class of heterocyclic compounds characterized by the replacement of carbon atoms with nitrogen in the naphthalene ring structure. These compounds feature the molecular framework C8H6N2, formed through the fusion of two aromatic rings: benzene and pyrazine. The resulting bicyclic structure creates a versatile platform for chemical modifications that yield compounds with diverse biological activities and therapeutic applications.

The fundamental quinoxaline scaffold serves as the foundation for numerous bioactive molecules that have demonstrated significant pharmacological effects across multiple therapeutic areas. Research has established that quinoxaline derivatives possess antimicrobial, antifungal, antibacterial, antiviral, and antimicrobial properties, making them valuable components in drug development. These compounds have shown remarkable efficacy in treating various conditions including cancerous cells, acquired immunodeficiency syndrome, plant viruses, and schizophrenia, thereby establishing their crucial role in medicinal chemistry.

The structural diversity achievable through quinoxaline modification allows researchers to fine-tune biological activities and optimize therapeutic profiles. The quinoxaline core provides multiple sites for substitution, enabling the introduction of various functional groups that can enhance selectivity, potency, and bioavailability. This structural flexibility has led to the development of quinoxaline derivatives as important leads in pharmaceutical research, particularly in the context of infectious diseases and metabolic disorders.

Modern synthetic approaches have facilitated the preparation of quinoxaline derivatives through various methodologies, with particular emphasis on green chemistry principles and cost-effective methods. The accessibility of these synthetic routes has accelerated research into quinoxaline-based therapeutics, particularly in response to emerging infectious diseases and the need for novel antimicrobial agents. The continued investigation of quinoxaline derivatives reflects their enduring importance in the pursuit of new therapeutic solutions for challenging medical conditions.

Historical Context and Discovery

The development of quinoxaline chemistry represents a significant milestone in heterocyclic compound research, with early investigations dating back several decades. The fundamental quinoxaline structure, also known as benzopyrazine, was initially recognized for its potential as a scaffold for biologically active compounds. Although quinoxaline itself primarily held academic interest, the recognition of its derivatives' pharmaceutical potential marked a turning point in heterocyclic drug discovery.

The systematic study of quinoxaline derivatives gained momentum as researchers recognized their broad spectrum of biological activities. Early work focused on understanding the basic chemical properties and synthetic accessibility of the quinoxaline framework. The condensation reaction between ortho-phenylenediamine and dicarbonyl compounds emerged as a fundamental synthetic approach, requiring high temperatures, strong acid catalysts, and extended heating periods. These initial methodologies, while effective, prompted the development of more efficient and environmentally friendly synthetic strategies.

The discovery of specific quinoxaline derivatives with enhanced biological activities represented a major advancement in the field. Research efforts increasingly focused on structure-activity relationships, leading to the identification of key structural features that contribute to biological efficacy. The recognition that modifications to the quinoxaline core could dramatically alter pharmacological properties sparked intensive investigation into substituted derivatives.

The emergence of this compound as a compound of interest reflects the evolution of quinoxaline chemistry toward more sophisticated and targeted molecular designs. The specific combination of chlorine and hydrazinyl substituents at defined positions on the quinoxaline ring represents a rational approach to compound development based on accumulated knowledge of structure-activity relationships. This compound exemplifies the progression from basic quinoxaline structures to highly specialized derivatives designed for specific biological targets and therapeutic applications.

Significance in Heterocyclic Chemistry

This compound occupies a significant position within heterocyclic chemistry due to its unique structural features and versatile reactivity profile. The compound represents an important example of how strategic substitution patterns on heterocyclic scaffolds can create molecules with enhanced biological properties and synthetic utility. The presence of both chlorine and hydrazinyl functional groups at specific positions provides multiple reactive sites for further chemical transformations.

The heterocyclic nature of the quinoxaline core contributes fundamentally to the compound's significance in medicinal chemistry. Heterocyclic compounds have historically played crucial roles in pharmaceutical development due to their ability to interact with biological targets through diverse molecular recognition mechanisms. The quinoxaline framework, with its electron-deficient pyrazine ring fused to an electron-rich benzene ring, creates a unique electronic environment that facilitates specific protein-ligand interactions.

The strategic positioning of substituents in this compound demonstrates the importance of regioselectivity in heterocyclic synthesis. Research has shown that the chlorine atom at position 2 and the hydrazinyl group at position 3 create a specific reactivity pattern that influences both synthetic accessibility and biological activity. The preferential substitution of the chlorine atom at position 3 over position 2, as observed in synthetic studies, reflects the electronic influence of substituents on heterocyclic reactivity patterns.

The compound's role as a synthetic intermediate further enhances its significance in heterocyclic chemistry. Studies have demonstrated that this compound can serve as a precursor for the synthesis of more complex heterocyclic systems, including tetrazoloquinoxalines and triazoloquinoxalines. This synthetic versatility makes the compound valuable not only as a target molecule but also as a building block for accessing diverse chemical libraries for biological screening and drug discovery applications.

Scope and Objectives of Research

Contemporary research on this compound encompasses multiple scientific disciplines, reflecting the compound's broad potential applications in medicinal chemistry and biological research. The primary research objectives focus on understanding the structure-activity relationships that govern the compound's biological activities, optimizing synthetic methodologies for its preparation, and exploring its therapeutic potential across various disease areas.

Current investigations have established the compound's significant antifungal activity against various Candida species, with particular effectiveness against Candida krusei isolates. Research efforts are directed toward understanding the molecular mechanisms underlying this antifungal activity and optimizing the compound's structure to enhance selectivity and potency. These studies involve comprehensive evaluation of the compound's interactions with fungal cellular targets and assessment of its potential for clinical development as an antifungal agent.

The wound healing properties of related hydrazinylquinoxaline derivatives have opened new avenues for research into the compound's therapeutic applications. Studies have demonstrated that 3-hydrazinylquinoxaline-2-thiol promotes significant acceleration in wound closure and enhances re-epithelialization in diabetic wound models. This research direction aims to understand how structural modifications to the hydrazinyl group can optimize wound healing efficacy while maintaining favorable safety profiles.

Synthetic research objectives focus on developing more efficient and environmentally sustainable methods for preparing this compound and its derivatives. Current methodologies involve the treatment of 2,3-dichloroquinoxaline with hydrazine hydrate under various reaction conditions. Research efforts are directed toward optimizing reaction conditions, improving yields, and developing one-pot synthetic procedures that minimize waste and reduce environmental impact. These investigations are crucial for enabling larger-scale preparation of the compound for biological evaluation and potential pharmaceutical development.

| Research Area | Primary Objectives | Current Status |

|---|---|---|

| Antifungal Activity | Mechanism elucidation, structure optimization | Active investigation with promising results against Candida species |

| Wound Healing | Understanding therapeutic mechanisms, clinical potential assessment | Preclinical studies showing significant efficacy in diabetic models |

| Synthetic Development | Green chemistry approaches, scalable methodologies | Established methods available, optimization ongoing |

| Structure-Activity Relationships | Correlation of structure with biological activity | Foundation established, detailed mapping in progress |

特性

IUPAC Name |

(3-chloroquinoxalin-2-yl)hydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClN4/c9-7-8(13-10)12-6-4-2-1-3-5(6)11-7/h1-4H,10H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RODNZCIFRICALV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(C(=N2)Cl)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50394749 | |

| Record name | 2-chloro-3-hydrazinoquinoxaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50394749 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51347-93-4 | |

| Record name | 2-chloro-3-hydrazinoquinoxaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50394749 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-3-hydrazinylquinoxaline typically involves the reaction of 2,3-dichloroquinoxaline with hydrazine hydrate in the presence of triethylamine (TEA) at room temperature . The reaction proceeds as follows:

Starting Materials: 2,3-dichloroquinoxaline and hydrazine hydrate.

Reaction Conditions: The reaction is carried out at room temperature with TEA as a base.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, ensuring the purity of starting materials, and implementing efficient purification techniques to obtain the desired product at a larger scale.

化学反応の分析

Condensation with Aldehydes and Ketones

The hydrazine group facilitates Schiff base formation with carbonyl compounds. Key reactions include:

For example, condensation with isatin yields a spirocyclic derivative showing IC₅₀ values of 11.58 µM (HepG-2) and 16.43 µM (HuH-7) .

Cyclization Reactions

The hydrazinyl group participates in heterocyclization to form fused triazoloquinoxalines:

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Triethyl ortho-propionate | Reflux, 6 h | 4-Chloro-1-ethyl- triazolo[4,3-a]quinoxaline | 78% |

This reaction involves cyclocondensation, confirmed by the disappearance of NH₂ signals in NMR and new C=N stretches at 1630 cm⁻¹ .

Mechanistic Insights and Selectivity

-

Regioselectivity : Hydrazine preferentially substitutes the 3-chloro position due to steric and electronic factors .

-

Kinetics : Reactions with electron-deficient aldehydes (e.g., nitrobenzaldehydes) proceed faster than with electron-rich analogs .

Structural-Activity Relationships (SAR)

Derivatives exhibit enhanced bioactivity based on substituents:

科学的研究の応用

Antifungal Properties

One of the primary applications of 2-Chloro-3-hydrazinylquinoxaline is its antifungal activity. Research has demonstrated its effectiveness against various strains of Candida and Aspergillus, which are significant pathogens in clinical settings.

Efficacy Against Candida Species

The compound has shown notable antifungal properties, particularly against Candida krusei. In vitro studies utilizing the broth microdilution method revealed minimum inhibitory concentration (MIC) values that indicate strong antifungal activity:

| Candida Species | Efficacy |

|---|---|

| Candida krusei | High efficacy |

| Candida albicans | Variable efficacy |

| Candida tropicalis | Variable efficacy |

| Candida glabrata | Variable efficacy |

| Candida parapsilosis | Variable efficacy |

| Candida auris | Variable efficacy |

The variability in efficacy suggests that while this compound is potent against certain strains, its effectiveness can differ based on the specific species involved .

Efficacy Against Aspergillus Species

The compound also exhibits variable antifungal activity against different species of Aspergillus. The following table summarizes its performance:

| Aspergillus Species | Efficacy |

|---|---|

| Aspergillus fumigatus | Moderate efficacy |

| Aspergillus niger | Moderate efficacy |

| Aspergillus terreus | Moderate efficacy |

| Aspergillus flavus | Moderate efficacy |

| Aspergillus brasiliensis | No effect |

These results highlight the compound's potential as a therapeutic option for treating infections caused by these fungi, although further studies are necessary to fully understand its spectrum of activity .

In Vivo Studies

In addition to in vitro assessments, the antifungal effectiveness of this compound has been evaluated in vivo using murine models. In these studies, the compound was administered orally to mice infected with Candida albicans. Results indicated a significant reduction in fungal burden and inflammatory markers compared to untreated controls, suggesting that the compound not only combats fungal infections but also reduces inflammation associated with these infections .

Conclusion and Future Directions

This compound represents a promising candidate for further development as an antifungal agent. Its demonstrated effectiveness against various strains of both Candida and Aspergillus, coupled with its anti-inflammatory properties, positions it as a valuable tool in combating fungal infections.

Future research should focus on:

- Expanding the range of fungal species tested.

- Investigating the pharmacokinetics and safety profile in human subjects.

- Exploring potential combinations with other antifungal agents to enhance efficacy.

作用機序

The mechanism of action of 2-Chloro-3-hydrazinylquinoxaline involves its interaction with fungal cell membranes, leading to increased permeability and subsequent cell death . The compound targets specific molecular pathways involved in fungal cell wall synthesis and integrity, disrupting the normal function of the cells and ultimately causing their demise .

類似化合物との比較

Comparative Analysis with Similar Quinoxaline Derivatives

Quinoxaline derivatives are structurally diverse, with variations in substituents influencing their bioactivity, toxicity, and pharmacokinetics. Below is a detailed comparison:

Structural and Functional Comparisons

Efficacy Against Pathogens

- Candida spp.: this compound shows highest efficacy against C. krusei (MIC: 0.06 μg/mL) but variable activity against C. albicans and C. auris . DMQ exhibits minimal activity (MIC >64 μg/mL), highlighting the importance of chloro/hydrazinyl groups for potency .

- Aspergillus spp.:

Mechanism of Action

- ROS Generation: Unique to this compound, ROS disrupt fungal cellular processes, enhancing lethality .

- Anti-inflammatory Effects: Reduces IL-6, TNF-α, and COX-2 levels in vivo, a dual mechanism absent in most analogs .

Pharmacokinetics and Formulation

- Topical Application: this compound is formulated as a 1% HPMC hydrogel for localized delivery .

- Systemic Derivatives: Compounds like 2,3-diaryl-substituted quinoxaline may require oral/parenteral administration, impacting bioavailability .

生物活性

2-Chloro-3-hydrazinylquinoxaline is a quinoxaline derivative that has attracted significant attention due to its antifungal properties, particularly against various strains of Candida and Aspergillus. This compound's biological activity has been extensively studied, revealing its potential as a therapeutic agent in treating fungal infections.

Chemical Structure and Properties

- Chemical Formula : CHClN

- Molecular Weight : 198.62 g/mol

- CAS Number : 51347-93-4

This structure allows for interactions with biological targets, making it a candidate for further pharmacological development.

This compound exhibits its antifungal activity primarily through the following mechanisms:

- Disruption of Cell Membrane Integrity : The compound binds to fungal cell membranes, leading to structural disruption and cell lysis.

- Inhibition of Fungal Growth : It interferes with key biochemical pathways essential for fungal survival and replication.

- Anti-inflammatory Properties : The compound has shown potential in reducing inflammatory responses associated with fungal infections.

In Vitro Studies

Research has demonstrated that this compound possesses considerable antifungal activity against various Candida species. The Minimum Inhibitory Concentration (MIC) values were determined using the broth microdilution method, revealing variable efficacy across different strains:

| Fungal Strain | MIC (mg/mL) |

|---|---|

| Candida krusei | 0.5 |

| Candida albicans | 1.0 |

| Candida tropicalis | 1.5 |

| Candida glabrata | 2.0 |

| Candida parapsilosis | 1.0 |

| Candida auris | 2.5 |

| Aspergillus fumigatus | 1.0 |

| Aspergillus niger | 1.5 |

| Aspergillus terreus | 2.0 |

| Aspergillus flavus | 1.5 |

| Aspergillus brasiliensis | No effect |

The compound showed heightened effectiveness against Candida krusei, while its performance against other strains exhibited variability .

In Vivo Studies

In vivo efficacy was evaluated using a murine model infected with C. albicans ATCC 10231. The results indicated significant antifungal activity, with treated groups showing reduced fungal burden and improved histopathological outcomes compared to controls:

- Treatment Groups : Administered varying concentrations (0.02 and 0.2 mg/mL).

- Control Group : Infected but untreated mice.

Results indicated a significant reduction in TNF-α levels (p < 0.05), suggesting anti-inflammatory effects alongside antifungal activity .

Case Studies and Research Findings

- Study on Antifungal Efficacy :

- In Vivo Murine Model :

Q & A

Q. What preclinical toxicity assessments are critical before advancing to clinical trials?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。